molecular formula C9H8N2O B6264647 4-(1H-imidazol-4-yl)phenol CAS No. 68535-65-9

4-(1H-imidazol-4-yl)phenol

Cat. No.: B6264647
CAS No.: 68535-65-9
M. Wt: 160.2
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Description

4-(1H-imidazol-4-yl)phenol is an organic compound belonging to the class of phenylimidazoles. It consists of a benzene ring linked to an imidazole ring through a carbon-carbon bond. This compound is known for its diverse chemical and biological properties, making it a subject of interest in various scientific fields .

Mechanism of Action

Target of Action

The primary target of 4-(1H-imidazol-4-yl)phenol is Nitric Oxide Synthase, Inducible (iNOS) . iNOS is an enzyme that produces nitric oxide (NO), a key molecule involved in immune response, vasodilation, and neurotransmission.

Biochemical Pathways

NO plays a role in various pathways, including immune response, vasodilation, and neurotransmission .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its impact on iNOS activity and subsequent NO production. Changes in NO levels could affect immune response, blood vessel dilation, and nerve cell communication .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-imidazol-4-yl)phenol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of benzil, ammonium acetate, and a suitable aldehyde in the presence of a catalyst. The reaction is carried out under reflux conditions, leading to the formation of the imidazole ring .

Industrial Production Methods: Industrial production of this compound often employs a one-pot synthesis approach, which enhances efficiency and yield. This method involves the oxidative condensation of ketones and amidines, followed by cyclization under basic conditions. The use of molecular oxygen as an oxidant is a key feature of this process .

Chemical Reactions Analysis

Types of Reactions: 4-(1H-imidazol-4-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted imidazoles, quinones, and dihydroimidazoles, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Uniqueness: 4-(1H-imidazol-4-yl)phenol is unique due to the presence of both the imidazole ring and the hydroxyl group on the benzene ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

68535-65-9

Molecular Formula

C9H8N2O

Molecular Weight

160.2

Purity

95

Origin of Product

United States

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